molecular formula C19H19FN6O2 B6454870 5-fluoro-6-methyl-2-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one CAS No. 2549042-36-4

5-fluoro-6-methyl-2-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6454870
CAS No.: 2549042-36-4
M. Wt: 382.4 g/mol
InChI Key: FKBCIFUSAYGQON-UHFFFAOYSA-N
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Description

5-fluoro-6-methyl-2-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.15535203 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) protein kinase . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of RET . It has been shown to have potent inhibitory effects against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM . This means that it can effectively block the activity of RET, thereby disrupting the signaling pathways it regulates.

Biochemical Pathways

By inhibiting RET, the compound affects multiple biochemical pathways. RET is involved in several signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways . These pathways play key roles in cell growth, survival, and differentiation. Therefore, inhibition of RET can lead to the disruption of these pathways, potentially leading to the death of cancer cells that rely on RET signaling for survival and proliferation.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available in the search results, it’s worth noting that the compound is highly soluble in DMSO, with a solubility of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable formulation.

Result of Action

The inhibition of RET by this compound can lead to the disruption of RET-dependent signaling pathways, which can result in the death of cancer cells that rely on these pathways for survival and proliferation . In vitro studies have shown that the compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutant cell lines compared to other multi-kinase inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents suggests that the choice of formulation could impact its bioavailability and, consequently, its efficacy . Additionally, the compound’s stability at different temperatures could also affect its action. According to the data, the compound should be stored at 4°C , suggesting that it may be sensitive to higher temperatures

Properties

IUPAC Name

5-fluoro-4-methyl-2-[4-(3-pyrazol-1-ylbenzoyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-13-16(20)17(27)23-19(22-13)25-10-8-24(9-11-25)18(28)14-4-2-5-15(12-14)26-7-3-6-21-26/h2-7,12H,8-11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBCIFUSAYGQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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